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molecular formula C5Cl3N3S B3224393 2,5,7-Trichlorothiazolo[4,5-d]pyrimidine CAS No. 122970-50-7

2,5,7-Trichlorothiazolo[4,5-d]pyrimidine

Cat. No. B3224393
M. Wt: 240.5 g/mol
InChI Key: HIWGATGOXMCBBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04880784

Procedure details

A suspension of the trichloro compound (22: 3.0 g, 12 mmol) in 1N NaOH (35 mL) was heated at 60° C. for 1 h. The solution was treated with decolorizing carbon and then acidified with 10% aqueous HCl. The resulting precipitate was collected and reprecipitated from dilute base with glacial acetic acid to provide 24 as orange needles (1.38 g, 50%): mp. 191°-192° C.: UV λmax (pH 1) 254 nm (ε5,300), 290 (11,400): UV λmax (pH 7, 11) 226 nm (ε28,900), 300 (14,100). Anal. Calcd. for C5HCl2N3OS: C, 27.04: H, 0.45: Cl, 31.93: N, 18.93. Found: C, 26.78: H, 0.61: Cl, 32.15: N, 18.66.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
50%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[S:3][C:4]2[C:9]([Cl:10])=[N:8][C:7]([Cl:11])=[N:6][C:5]=2[N:12]=1.Cl.[OH-:14].[Na+]>>[Cl:11][C:7]1[N:8]=[C:9]([Cl:10])[C:4]2[S:3][C:2](=[O:14])[NH:12][C:5]=2[N:6]=1 |f:2.3|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
ClC=1SC2=C(N=C(N=C2Cl)Cl)N1
Name
Quantity
35 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The solution was treated with decolorizing carbon
CUSTOM
Type
CUSTOM
Details
The resulting precipitate was collected
CUSTOM
Type
CUSTOM
Details
reprecipitated
ADDITION
Type
ADDITION
Details
from dilute base with glacial acetic acid

Outcomes

Product
Name
Type
product
Smiles
ClC=1N=C(C2=C(N1)NC(S2)=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.38 g
YIELD: PERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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